molecular formula C5H9BrN2O2S B2678819 [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide CAS No. 854429-70-2

[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide

Cat. No.: B2678819
CAS No.: 854429-70-2
M. Wt: 241.1
InChI Key: FAWIGHRSKYQVPZ-UHFFFAOYSA-N
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Description

[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide is a chemical compound with the molecular formula C5H9BrN2O2S. It is also known by its IUPAC name, 2-oxotetrahydro-3-furanyl imidothiocarbamate hydrobromide . This compound is characterized by its unique structure, which includes a furan ring, a thiocarbamate group, and a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide typically involves the reaction of 2-oxotetrahydrofuran with thiocarbamate derivatives under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst, which facilitates the formation of the hydrobromide salt . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high efficiency and cost-effectiveness. Key steps include the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize the yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The thiocarbamate group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide can be compared with other similar compounds, such as:

    (2-oxooxolan-3-yl)carbamimidothioate hydrobromide: This compound has a similar structure but may differ in its reactivity and biological activity.

    2-oxotetrahydro-3-furanyl imidothiocarbamate hydrochloride: This compound has a chloride instead of a bromide group, which can affect its solubility and reactivity.

    2-oxotetrahydro-3-furanyl imidothiocarbamate acetate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-oxooxolan-3-yl) carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S.BrH/c6-5(7)10-3-1-2-9-4(3)8;/h3H,1-2H2,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWIGHRSKYQVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1SC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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